![molecular formula C21H23N5O2 B11150449 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide](/img/structure/B11150449.png)
2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide
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Overview
Description
2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide involves multiple stepsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its structural similarity to other bioactive indole derivatives, it may be investigated for therapeutic uses.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide include other indole derivatives and triazolopyridine compounds. Some examples are:
- 1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea
- 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Biological Activity
The compound 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide is a synthetic derivative that combines indole and triazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H23N5O3
- Molecular Weight : 389.4 g/mol
- IUPAC Name : this compound
- Canonical SMILES : COCCN1C=C(C2=CC=CC=C21)CC(=O)NC3=CN=C4C=C(C=CC4=C3)OC
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to exert its effects through:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways, which is crucial in cancer treatment.
- Receptor Binding : Interaction with specific receptors may modulate signaling pathways associated with inflammation and cancer progression.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound has shown promising results in inhibiting the growth of various cancer cell lines, including colorectal (HCT-116), hepatocellular (HepG2), and breast cancer (MCF-7) cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HCT-116 | 15 | Apoptosis induction |
HepG2 | 20 | Cell cycle arrest |
MCF-7 | 18 | Apoptosis induction |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Studies : Similar triazole derivatives have demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship suggests that the indole moiety enhances antibacterial effects by facilitating interactions with bacterial cell membranes.
Other Biological Activities
Other potential activities include:
- Antioxidant Properties : Compounds with indole and triazole structures often exhibit antioxidant activities, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : There is evidence suggesting that such compounds may reduce inflammation through inhibition of pro-inflammatory cytokines.
Study 1: Anticancer Efficacy
A study published in Frontiers in Chemistry explored the antiproliferative effects of triazole derivatives on human cancer cell lines. The findings indicated that modifications to the indole structure significantly enhanced anticancer activity, supporting the potential of similar compounds like our target compound in therapeutic applications .
Study 2: Antimicrobial Evaluation
Research conducted on various triazole derivatives revealed their effectiveness against multiple bacterial strains. The study highlighted the importance of structural features in enhancing antibacterial efficacy, suggesting that our compound's unique configuration may yield similar results .
Properties
Molecular Formula |
C21H23N5O2 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-[1-(2-methoxyethyl)indol-3-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C21H23N5O2/c1-28-13-12-25-15-16(17-6-2-3-7-18(17)25)14-21(27)22-10-9-20-24-23-19-8-4-5-11-26(19)20/h2-8,11,15H,9-10,12-14H2,1H3,(H,22,27) |
InChI Key |
VYXIGSRGEWDZOD-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)CC(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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